molecular formula C24H21CoN9+3 B6594763 Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) CAS No. 1346416-70-3

Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III)

Cat. No.: B6594763
CAS No.: 1346416-70-3
M. Wt: 494.4 g/mol
InChI Key: UTFJHBNXHONIAI-UHFFFAOYSA-N
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Description

Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) is a coordination compound featuring cobalt at its core, surrounded by three 1-(pyridin-2-yl)-1H-pyrazol ligands. This compound is of significant interest due to its unique structural and electronic properties, making it a valuable subject in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) typically involves the reaction of cobalt salts with 1-(pyridin-2-yl)-1H-pyrazol ligands under controlled conditions. One common method includes dissolving cobalt(II) chloride in an appropriate solvent, followed by the addition of the ligand. The reaction mixture is then heated to facilitate the formation of the coordination complex. The product is usually purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent choice, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state.

    Reduction: It can also be reduced, typically using reducing agents like sodium borohydride.

    Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Ligand exchange can be facilitated by using excess ligands or by altering the solvent environment.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state cobalt complexes, while reduction could result in cobalt(II) complexes.

Scientific Research Applications

Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) exerts its effects involves coordination chemistry principles. The cobalt center can interact with various substrates, facilitating catalytic processes. The ligands play a crucial role in stabilizing the cobalt center and modulating its reactivity. Molecular targets include organic substrates in catalytic reactions and biological molecules in enzyme mimetic studies .

Comparison with Similar Compounds

Similar Compounds

    Tris(2,2’-bipyridine)cobalt(III): Similar in structure but with different ligands, leading to variations in electronic properties and reactivity.

    Tris(1,10-phenanthroline)cobalt(III): Another coordination compound with distinct ligands, offering different catalytic and electronic characteristics.

Uniqueness

Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) is unique due to the specific electronic and steric properties imparted by the 1-(pyridin-2-yl)-1H-pyrazol ligands. These properties make it particularly effective in certain catalytic applications and biological interactions, distinguishing it from other cobalt coordination compounds .

Properties

CAS No.

1346416-70-3

Molecular Formula

C24H21CoN9+3

Molecular Weight

494.4 g/mol

IUPAC Name

cobalt(3+);2-pyrazol-1-ylpyridine

InChI

InChI=1S/3C8H7N3.Co/c3*1-2-5-9-8(4-1)11-7-3-6-10-11;/h3*1-7H;/q;;;+3

InChI Key

UTFJHBNXHONIAI-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.[Co+3]

Canonical SMILES

C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.[Co+3]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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